molecular formula C7H9NO2S B3147893 2-(2-Thienyl)alanine CAS No. 6332-87-2

2-(2-Thienyl)alanine

Cat. No. B3147893
CAS RN: 6332-87-2
M. Wt: 171.22 g/mol
InChI Key: DJXMNZLSBCANRG-UHFFFAOYSA-N
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Description

2-(2-Thienyl)alanine is a compound with the molecular weight of 171.22 . It belongs to the class of organic compounds known as L-alpha-amino acids .


Synthesis Analysis

The synthesis of β-Alanine, a similar compound, can be achieved through chemical and biological methods . The chemical synthesis method is well developed, but it requires extreme conditions such as high temperature, pressure, and strongly acidic and alkaline conditions . Biological methods, on the other hand, have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods .


Molecular Structure Analysis

The molecular structure of 2-(2-Thienyl)alanine is represented by the InChI code: 1S/C7H9NO2S/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) . The molecular formula is C7H9NO2S .

Scientific Research Applications

1. Protein Engineering

2-(2-Thienyl)alanine and its derivatives, such as L‐β‐(Thieno[3,2‐b]pyrrolyl)alanine and L‐β‐(thieno[2,3‐b]pyrrolyl)alanine, have been studied for their unique properties when incorporated into proteins. These amino acids mimic tryptophan but exhibit new properties due to the presence of a thiophene ring. Their integration into proteins can lead to changes in optical, thermodynamic, and pharmacological properties, making them useful for protein engineering and rational design (Budisa et al., 2001).

2. Metal Complex Formation

2-Thienyl alanine forms chiral N, O-chelates with dinuclear, chloro-bridged metal complexes. These complexes can exist as mixtures of diastereoisomers or cis/trans-isomers, indicating potential applications in chelation therapy and metal ion detection (Koch & Beck, 2001).

3. Chemosensing of Metal Cations

Novel thienylbenzoxazol-5-yl-l-alanines, with a thiophene ring and benzoxazole on the side chain, have shown potential as fluorescent chemosensors for metal cations. These compounds can act as bioinspired fluorescent reporters for metal ions, useful in environmental, medicinal, and analytical applications (Ferreira et al., 2018).

4. Study of Mercuration Reactions

Research on the mercuration of 2-thienyl alanine and related compounds has contributed to the understanding of organometallic chemistry, particularly in the context of mercuration reactions. This research provides insights into the chemical interactions and structural changes resulting from mercuration (Popović et al., 2000).

5. Development of Potent Inhibitors

Dipeptide nitriles with a thienyl alanine structure have been identified as potent and selective inhibitors of cathepsin C. These compounds have potential applications in the development of new pharmaceuticals (Guay et al., 2009).

6. Amino Acid-Based Polyacetylenes

Studies on amino acid-derived acetylene monomers, including those based on alanine, have led to the synthesis of novel polymers with potential applications in nanotechnology and material science (Gao et al., 2003).

Safety and Hazards

2-(2-Thienyl)alanine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-2-thiophen-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXMNZLSBCANRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277743
Record name α-Amino-α-methyl-2-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Thienyl)alanine

CAS RN

6332-87-2
Record name α-Amino-α-methyl-2-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6332-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-α-methyl-2-thiopheneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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